molecular formula C6H14N2 B091421 1,4-Dimethylpiperazine CAS No. 106-58-1

1,4-Dimethylpiperazine

Cat. No.: B091421
CAS No.: 106-58-1
M. Wt: 114.19 g/mol
InChI Key: RXYPXQSKLGGKOL-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperazine is an organic compound with the molecular formula C₆H₁₄N₂. It is a derivative of piperazine, where two hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals and as a catalyst in chemical reactions .

Mechanism of Action

Target of Action

1,4-Dimethylpiperazine primarily acts as a catalyst for polyurethane foams and an intermediate for cationic surfactants . It plays a crucial role in the production of these materials, facilitating the necessary chemical reactions.

Mode of Action

As a catalyst, this compound accelerates the chemical reactions involved in the formation of polyurethane foams. It does this by reducing the activation energy required for the reaction, enabling it to proceed at a faster rate or at a lower temperature .

Biochemical Pathways

It’s known that it plays a role in the synthesis of polyurethane foams and cationic surfactants .

Result of Action

The primary result of this compound’s action is the formation of polyurethane foams and cationic surfactants . These materials have a wide range of applications, from insulation and cushioning to detergents and fabric softeners.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pressure can affect the rate at which it catalyzes reactions . Proper storage conditions, such as storing it below +30°C, are necessary to maintain its stability .

Biochemical Analysis

Biochemical Properties

It is known that it is a very water-soluble substance (> 1000 g/L) with a moderate partition coefficient (log P -0.26 at 20°C and pH 8.0-8.3) This suggests that it may interact with various enzymes, proteins, and other biomolecules in a biochemical context

Molecular Mechanism

It is known that it can interact with other molecules due to its chemical structure . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 1,4-Dimethylpiperazine in animal models .

Metabolic Pathways

It is known that it can interact with other molecules due to its chemical structure , but the specifics of these interactions, including any effects on metabolic flux or metabolite levels, are not currently known .

Transport and Distribution

It is known that it is a very water-soluble substance , which suggests that it could be transported and distributed within cells and tissues. The specifics of these processes, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known.

Subcellular Localization

It is known that it is a very water-soluble substance , which suggests that it could be localized in various subcellular compartments. The specifics of this localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperazine can be synthesized through several methods. One common method involves the reaction of N-methyldiethanolamine with hydrogen and monomethylamine in the presence of a catalyst. The reaction mixture is introduced into a tubular fixed bed reactor filled with a rare earth element-modified copper-based composite catalyst. The raw materials are gasified at high temperatures, and the mixed gas contacts the catalyst to form this compound. The reaction mixture is then condensed, collected, and purified to obtain high-purity this compound .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The use of a tubular fixed bed reactor and a rare earth element-modified copper-based composite catalyst ensures high catalytic activity and simple industrial scale-up .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethylpiperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound of 1,4-dimethylpiperazine, with two hydrogen atoms on the nitrogen atoms.

    1-Methylpiperazine: A derivative with one methyl group on one of the nitrogen atoms.

    N,N’-Dimethylpiperazine: Another name for this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a catalyst and intermediate in various chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

1,4-dimethylpiperazine
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InChI

InChI=1S/C6H14N2/c1-7-3-5-8(2)6-4-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPXQSKLGGKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID8051544
Record name 1,4-Dimethylpiperazine
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Molecular Weight

114.19 g/mol
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Physical Description

Liquid
Record name Piperazine, 1,4-dimethyl-
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Vapor Pressure

5.22 [mmHg]
Record name N,N'-Dimethylpiperazine
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CAS No.

106-58-1
Record name 1,4-Dimethylpiperazine
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Record name N,N'-Dimethylpiperazine
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Record name 1,4-Dimethylpiperazine
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Record name Piperazine, 1,4-dimethyl-
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Record name 1,4-Dimethylpiperazine
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Record name 1,4-dimethylpiperazine
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Record name 1,4-DIMETHYLPIPERAZINE
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Synthesis routes and methods

Procedure details

A solution of 86 g. (1.0 mole) of piperazine in 262 g. ethanol was added with stirring to 130 g. (1.6 moles) of 37% formalin in an appropriate vessel at a temperature of 30°-40°C. maintained with cooling. This slurry, containing 25 wt.% water and 75 wt.% ethanol as solvent, based on solvent weight, was then charged to an autoclave containing 14 g. of a supported nickel catalyst (Harshaw Ni-3266P, Harshaw Chemical Company) and stirred in a hydrogen atmosphere at 91°C. under 50 psig for 5 hours. Analysis of the crude product by gas liquid chromatography, calculating on a water-alcohol free basis, gave 60.4% 1,4-dimethylpiperazine, 38.2% 1-methylpiperazine, and 0.5% piperazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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